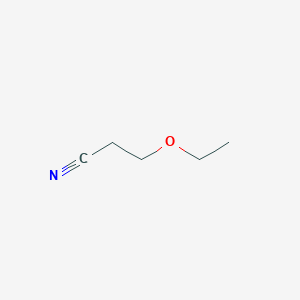

3-Ethoxypropionitrile

Descripción general

Descripción

3-Ethoxypropionitrile (CAS: 2141-62-0; synonyms: ethyl β-cyanoethyl ether, propanenitrile-3-ethoxy) is a nitrile-containing compound with the molecular formula C₅H₉NO and a molecular weight of 99.13 g/mol . It is characterized by an ethoxy group (-OCH₂CH₃) attached to the β-carbon of propionitrile. Key physical properties include a boiling point of ~185.6°C, density of 0.891 g/cm³, and refractive index of 1.3890 .

This compound is primarily used as a polymer additive and organic synthesis intermediate, particularly in pharmaceutical and materials science applications . Its safety profile includes classification under UN3276 (nitriles, toxic), requiring precautions to avoid prolonged exposure .

Mecanismo De Acción

Target of Action

3-Ethoxypropionitrile primarily targets enzymes involved in organic synthesis processes. It is often used as an intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals .

Mode of Action

The compound interacts with its target enzymes by acting as a substrate or inhibitor, depending on the specific reaction. When acting as a substrate, this compound undergoes enzymatic transformation, leading to the formation of desired products. As an inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its natural substrate .

Biochemical Pathways

This compound affects biochemical pathways related to nitrile metabolism. It can be hydrolyzed to form corresponding amides or acids, which then enter various metabolic pathways. These transformations can influence downstream processes such as amino acid synthesis and energy production .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through biological membranes and distributed throughout the body. It undergoes metabolic transformation primarily in the liver, where it is converted into more water-soluble metabolites for excretion. The bioavailability of this compound is influenced by its solubility and the efficiency of its metabolic conversion .

Result of Action

At the molecular level, the action of this compound results in the inhibition or modification of enzyme activity, leading to changes in the synthesis of target compounds. At the cellular level, this can affect cell metabolism and function, depending on the specific pathways involved .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance, extreme pH levels can lead to the degradation of the compound, while optimal temperatures can enhance its interaction with target enzymes. Additionally, the presence of other substrates or inhibitors can modulate its activity .

Actividad Biológica

3-Ethoxypropionitrile (CHNO), a colorless to light yellow liquid, is an organic compound with various applications in pharmaceuticals and chemical synthesis. Its biological activity is primarily linked to its role as an intermediate in the synthesis of bioactive compounds and its interactions with specific enzymes. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 99.13 g/mol

- Boiling Point : 171 °C

- Flash Point : 63 °C

- Specific Gravity : 0.91

This compound exhibits its biological activity through its interactions with enzymes involved in organic synthesis. It can function as both a substrate and an inhibitor:

- As a Substrate : The compound undergoes enzymatic transformation, leading to the production of various bioactive metabolites.

- As an Inhibitor : It can bind to the active sites of enzymes, preventing them from catalyzing their natural substrates. This dual functionality allows it to influence biochemical pathways significantly, particularly those related to nitrile metabolism.

Biochemical Pathways

The hydrolysis of this compound produces corresponding amides or acids, which enter various metabolic pathways that can affect amino acid synthesis and energy production. This transformation is crucial for understanding its potential therapeutic uses.

Applications in Pharmaceutical Synthesis

This compound is integral in synthesizing several pharmaceuticals:

- 3-Hydroxypropionic Acid (3-HP) : This compound serves as a precursor for various drugs and is produced using genetically engineered microorganisms. Its derivatives are used in antitumor medications and treatments for cardiovascular diseases .

- Enzymatic Production : Research has highlighted the use of microbes such as Meyerozyma guilliermondii for the enzymatic synthesis of 3-Hydroxypropionic acid from this compound, presenting a greener alternative for pharmaceutical manufacturing.

Case Study 1: Antitumor Activity

A study evaluated the antitumor potential of compounds synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents.

Case Study 2: Cardiovascular Applications

Research focusing on the cardiovascular effects of derivatives synthesized from this compound showed promising results in reducing hypertension in animal models. This indicates a possible pathway for developing new cardiovascular drugs.

Comparative Analysis Table

| Compound | Biological Activity | Application |

|---|---|---|

| 3-Hydroxypropionic Acid | Antitumor, Cardiovascular | Precursor for drug synthesis |

| 4-Amino-5-aminomethyl-2-methylpyrimidine | Enzyme inhibitor | Anticancer agent |

| Beta-ethoxypropionitrile | Catalytic activity | Organic synthesis |

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Ethoxypropionitrile serves as an important building block in organic synthesis. It has been used to synthesize a variety of compounds, including:

- Pharmaceuticals : Research indicates that derivatives of this compound exhibit potential cardiovascular benefits, particularly in reducing hypertension in animal models.

- Agrochemicals : The compound is involved in the synthesis of herbicides and pesticides, contributing to agricultural productivity.

Catalysis

The compound has been studied for its catalytic properties:

- Hydrogenation Reactions : Recent studies have demonstrated that this compound can be hydrogenated to yield primary amines, which are essential in pharmaceutical manufacturing . For instance, iron phosphide nanocrystals have been employed as catalysts for the hydrogenation of nitriles, showcasing the practical utility of this compound in producing valuable amines .

Biochemical Pathways

This compound impacts biochemical pathways related to nitrile metabolism. It can be hydrolyzed to form corresponding amides or acids, influencing downstream processes such as amino acid synthesis and energy production. This metabolic transformation is crucial for understanding its biological effects and potential therapeutic applications.

Case Study 1: Cardiovascular Effects

A study focusing on the cardiovascular effects of derivatives synthesized from this compound revealed promising results in reducing hypertension in animal models. This suggests that the compound could play a role in developing new antihypertensive drugs.

Case Study 2: Catalytic Performance

Research investigating the catalytic performance of various solid bases revealed that cesium-based catalysts (Cs-NKX-2) exhibited superior activity for cyanoethylation reactions involving methanol and this compound. The conversion rates reached nearly 90%, indicating the compound's efficiency under specific catalytic conditions .

Feasible Synthetic Routes

The synthesis of this compound can be achieved through various methods:

- Reaction with Acetamidine : Studies have shown that this compound reacts with acetamidine to form pyrimidine derivatives, incorporating nitrogen from the nitrile group into the final product.

- Alkylation Reactions : The alkylation of sodium enolate derived from 2-Hydroxymethylene-3-ethoxypropionitrile demonstrates solvent-dependent outcomes, affecting product regioselectivity.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Reduces hypertension; used in herbicide synthesis |

| Catalysis | Catalyst for hydrogenation reactions | Effective conversion to primary amines using iron phosphide nanocrystals |

| Biochemical Pathways | Involvement in nitrile metabolism | Hydrolysis leads to amides/acids influencing amino acid synthesis |

| Synthetic Routes | Various methods including reaction with acetamidine and alkylation reactions | Different solvents impact regioselectivity |

Análisis De Reacciones Químicas

Hydrogenation to 3-Ethoxypropylamine

3-Ethoxypropionitrile undergoes catalytic hydrogenation to produce 3-ethoxypropylamine, a valuable intermediate for drug synthesis. The process employs Raney nickel under hydrogen pressure:

Reaction Conditions

-

Catalyst: Raney nickel (20 g per 100 g ammonia solution)

-

Pressure: 6.0 MPa H₂

-

Temperature: 90°C

-

Reaction time: 5 hours

Mechanism :

The nitrile group (–C≡N) is reduced to a primary amine (–CH₂NH₂) via sequential hydrogen addition.

Esterification to 3-Ethoxy Ethyl Propionate

This compound reacts with ethyl acrylate in a Michael addition catalyzed by tertiary amines:

Reaction Pathway

-

Reactants : Ethanol, ethyl acrylate

-

Catalyst : Triethylamine (1.6 kg per 320 kg total reactants)

-

Conditions : 20–30°C, 0.5 MPa N₂, 8-hour reaction

Key Steps :

-

Nucleophilic attack by ethanol on ethyl acrylate.

-

Stabilization of the intermediate by the tertiary amine.

Alkylation Reactions

The sodium enolate of 2-hydroxymethylene-3-ethoxypropionitrile undergoes alkylation with dimethyl sulfate or ethyl bromide, showing solvent-dependent regioselectivity:

| Solvent | C-Alkylated : O-Alkylated Ratio |

|---|---|

| Polar aprotic | 3:1 |

| Non-polar | 1:2 |

Implication : Solvent choice critically influences product distribution .

Reaction with Acetamidine

This compound reacts with acetamidine to form 4-amino-5-aminomethyl-2-methylpyrimidine:

Isotopic Labeling Findings

-

Nitrogen from the nitrile group distributes equally between the 3-position and 4-amino group.

-

The 6-position carbon originates from formate derivatives (HCO₂R) .

Comparative Analysis of Key Reactions

| Reaction Type | Conditions | Catalyst | Yield | Application |

|---|---|---|---|---|

| Hydrogenation | 90°C, 6.0 MPa H₂ | Raney Ni | 91% | Amine synthesis |

| Esterification | 20–30°C, N₂ atmosphere | Triethylamine | 98% | Solvent/prodrug production |

| Aldol Condensation | 10–25°C, H₂SO₄ | Toluene | >97% | Nitrile derivatives |

| Alkylation | Solvent-dependent | Na enolate | Varies | Regioselective synthesis |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Ethoxypropionitrile in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions, such as reacting sodium ethoxide with 3-chloropropionitrile under anhydrous conditions. Purification is achieved via fractional distillation (boiling point: ~165–170°C) to remove unreacted precursors and byproducts. Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) can monitor reaction progress . Safety protocols, including fume hood use and inert atmosphere (e.g., nitrogen), are critical to avoid hydrolysis or side reactions .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Due to its nitrile group and potential toxicity, researchers must wear nitrile gloves, safety goggles, and lab coats. Work in a ventilated fume hood to prevent inhalation. Storage should be in airtight containers away from oxidizing agents (e.g., peroxides) to avoid explosive decomposition. Waste must be segregated and treated by certified hazardous waste services .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR (CDCl) shows characteristic peaks: δ 1.22 ppm (triplet, –CHCH), δ 3.50 ppm (quartet, –OCH), and δ 2.50 ppm (triplet, –CHCN). C NMR confirms the nitrile carbon at ~118 ppm .

- IR : Strong absorption at ~2250 cm (C≡N stretch) and ~1120 cm (C–O–C ether stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 99 (CHNO) with fragmentation patterns consistent with ethoxy and nitrile groups .

Q. What methods are used to assess the purity of this compound?

- Methodological Answer : Gas chromatography (GC) with a polar column (e.g., DB-WAX) and flame ionization detector (FID) is standard. Purity ≥99% is indicated by a single peak at retention time ~8.2 min (conditions: 120°C isothermal). Karl Fischer titration quantifies water content, critical for moisture-sensitive reactions .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of this compound under acidic or basic conditions?

- Methodological Answer : Under acidic conditions, the nitrile group may hydrolyze to a carboxylic acid via intermediate amide formation. In basic media, the ether linkage can undergo nucleophilic cleavage. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at 210 nm for nitrile degradation) and Arrhenius plots determine activation energies. Computational DFT models (e.g., Gaussian 16) predict transition states for hydrolysis pathways .

Q. How do temperature and solvent polarity affect the reactivity of this compound in SN reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN reactions, while elevated temperatures (>60°C) accelerate substitution. Reaction progress is tracked via H NMR by observing the disappearance of the –CHCN proton signal. Eyring analysis quantifies thermodynamic parameters (ΔH‡, ΔS‡) .

Q. What computational approaches are used to model the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates molecular orbitals, electrostatic potential maps, and HOMO-LUMO gaps. Solvent effects (e.g., ethanol) are modeled using the PCM framework. Results correlate with experimental UV-Vis spectra and reactivity in electrophilic additions .

Q. How should researchers resolve contradictions in spectroscopic data for this compound across studies?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects (e.g., CDCl vs. DMSO-d) or impurities. Cross-validate data using high-resolution mass spectrometry (HRMS) and IR. For conflicting purity reports, replicate analyses via GC-MS with internal standards (e.g., n-dodecane) and compare against NIST reference spectra .

Q. Methodological Notes

- Data Reproducibility : Document reaction conditions (solvent, temperature, catalyst) meticulously. Use control experiments to isolate variables (e.g., moisture content vs. reaction yield) .

- Ethical Compliance : Declare conflicts of interest and adhere to institutional guidelines for hazardous waste disposal .

- Statistical Analysis : Apply ANOVA or t-tests for triplicate experiments to confirm significance of observed trends .

Comparación Con Compuestos Similares

Structural and Functional Group Analogues

3-Methoxypropionitrile (CAS: 110-67-8)

- Molecular Formula: C₄H₇NO

- Molecular Weight : 85.10 g/mol

- Key Differences : Replaces the ethoxy group with a methoxy (-OCH₃) group, reducing steric bulk and polarity.

- Applications : Used as a solvent and intermediate in organic synthesis. Lower molecular weight may enhance volatility compared to 3-ethoxypropionitrile .

2-Ethoxybenzonitrile (CAS: 6609-57-0)

- Molecular Formula: C₉H₉NO

- Molecular Weight : 147.18 g/mol

- Key Differences : Incorporates an aromatic ring, increasing rigidity and resonance stabilization. The ethoxy group is ortho to the nitrile on the benzene ring.

- Applications : Primarily used in agrochemicals and specialty polymers due to aromatic stability .

Ethyl 3-Ethoxypropionate (CAS: 763-69-9)

- Molecular Formula : C₇H₁₄O₃

- Molecular Weight : 146.18 g/mol

- Key Differences : Replaces the nitrile (-CN) with an ester (-COO⁻) group, altering reactivity and toxicity. Classified under UN3272 (esters, flammable) .

- Applications : Common solvent in coatings and paints due to ester functionality .

Physical and Chemical Properties

Key Observations :

- The nitrile group in this compound confers higher polarity compared to esters (e.g., ethyl 3-ethoxypropionate), impacting solubility and reactivity.

- Aromatic nitriles (e.g., 2-ethoxybenzonitrile) exhibit greater thermal stability due to resonance .

Solvent Behavior

In a study comparing solvent-induced surface undulation on PDMS:

- This is attributed to its lower undulation amplitude (~<1.6 µm) on PDMS surfaces .

- NMP and DMF , despite high polarity, also failed to form crystals, suggesting that nitrile solvents like this compound may lack the necessary surface interaction strength for crystal nucleation .

Métodos De Preparación

Base-Catalyzed Addition of Ethanol to Acrylonitrile

The most widely documented method for synthesizing 3-ethoxypropionitrile involves the Michael addition of ethanol to acrylonitrile in the presence of a strong base catalyst. This exothermic reaction proceeds via nucleophilic attack, where the alkoxide ion derived from ethanol reacts with the electron-deficient β-carbon of acrylonitrile .

Reaction Mechanism and Catalytic Pathways

The reaction mechanism begins with the deprotonation of ethanol by a strong base (e.g., sodium ethoxide), generating an ethoxide ion. This nucleophile attacks the β-position of acrylonitrile, forming a tetrahedral intermediate that collapses to yield this compound . The overall reaction is represented as:

2=\text{CHCN} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{Base}} \text{C}2\text{H}5\text{OCH}2\text{CH}_2\text{CN}

The choice of base significantly impacts reaction efficiency. Sodium ethoxide and potassium hydroxide are preferred due to their strong nucleophilicity and compatibility with ethanol . Tertiary amines, such as triethylamine, are less effective in this context but may serve as co-catalysts in some systems .

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Molar Ratio of Reactants

A molar ratio of ethanol to acrylonitrile between 1.0:1 and 1.5:1 ensures complete conversion of acrylonitrile while minimizing side reactions like polymerization . Excess ethanol acts as both a reactant and solvent, simplifying downstream purification.

Catalyst Loading

Catalyst concentrations of 0.5–2.0 wt% relative to acrylonitrile balance reaction rate and cost . Higher loadings accelerate the reaction but may complicate catalyst removal.

Temperature Control

The reaction is highly exothermic, requiring careful temperature maintenance at 30–60°C . Below 30°C, the reaction rate drops precipitously; above 60°C, acrylonitrile polymerization dominates, reducing yield.

Reaction Time

Typical reaction times range from 2–8 hours for acrylonitrile addition, followed by a 1–6-hour holding period to ensure completion .

Industrial-Scale Implementation

A representative large-scale synthesis from patent CN109369423B involves the following steps :

-

Reactor Charging : 200 kg of ethanol and 1.8 kg of sodium ethoxide are loaded into a 500 L reactor under nitrogen.

-

Acrylonitrile Addition : 210 kg of acrylonitrile is added dropwise over 3 hours, maintaining the temperature at 45°C via external cooling.

-

Post-Reaction Processing : The crude mixture is vacuum-distilled to isolate this compound, achieving 98.3% purity and a yield of 92% .

Table 1:典型工业合成条件与结果

| Parameter | Value |

|---|---|

| Ethanol:Acrylonitrile | 1.2:1 (molar) |

| Catalyst | Sodium ethoxide (1.8 kg) |

| Temperature | 45°C |

| Reaction Time | 3 hours (addition) + 3 hours (hold) |

| Yield | 98.3% |

| Purity | >99.5% (after distillation) |

Alternative Synthetic Routes and Comparative Analysis

While the base-catalyzed method dominates industrial production, alternative pathways have been explored:

Cyanoethylation of Ethanol via Acid Catalysis

Early attempts used acidic conditions, but these led to extensive polymerization of acrylonitrile and poor yields (<50%) . The instability of this compound under acidic conditions further limits this approach .

Carbonylation of Acetonitrile

Patent CN102295578A describes a high-pressure carbonylation method using acetonitrile, carbon monoxide, and sodium ethoxide at 0.3–1.5 MPa . While this route produces 3,3-diethoxypropionitrile (a structural analog), adapting it for mono-ethoxy derivatives remains technically challenging due to competing ethoxy group additions .

Purification and Quality Control

Vacuum distillation is the cornerstone of purification, typically conducted at 10–20 mmHg to isolate this compound from unreacted ethanol and acrylonitrile . Impurities such as residual base catalysts are removed via water washing, though this step is often omitted in continuous processes to avoid hydrolysis .

Table 2:蒸馏参数对产物纯度的影响

| Vacuum (mmHg) | Distillation Temperature (°C) | Purity (%) |

|---|---|---|

| 10 | 110–125 | 99.8 |

| 20 | 120–135 | 98.5 |

| 50 | 140–155 | 95.2 |

Propiedades

IUPAC Name |

3-ethoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-7-5-3-4-6/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWQZPJHHVLHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051861 | |

| Record name | 3-Ethoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2141-62-0, 14631-45-9 | |

| Record name | 3-Ethoxypropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2141-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionitrile, 2-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014631459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ETHOXYPROPIONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxypropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethoxypropionitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44GGF9EW57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.